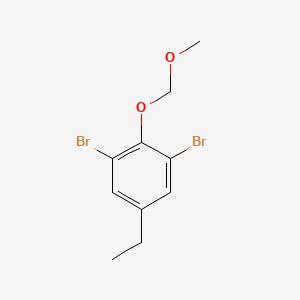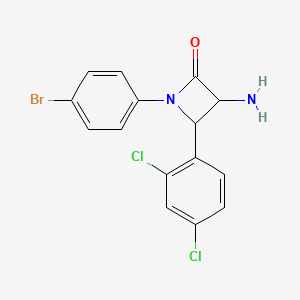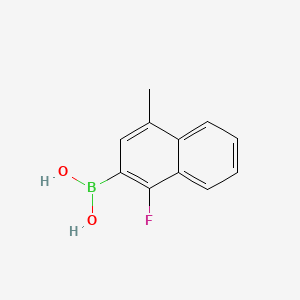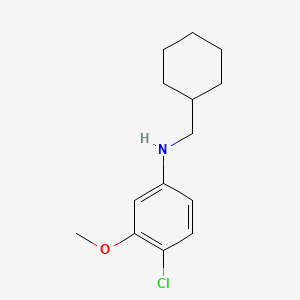
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline is an organic compound with the molecular formula C14H20ClNO It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexylmethyl group, and the aromatic ring is substituted with a chlorine atom and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline typically involves the following steps:
N-Alkylation of Aniline: The initial step involves the alkylation of aniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields N-(cyclohexylmethyl)aniline.
Chlorination: The next step involves the chlorination of N-(cyclohexylmethyl)aniline at the para position relative to the amino group. This can be achieved using reagents such as chlorine gas or sodium hypochlorite.
Methoxylation: Finally, the methoxylation of the aromatic ring is carried out using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反応の分析
Types of Reactions
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or the nitrogen substituent.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium amide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium amide, thiourea, polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones, nitroso compounds.
Reduction: Cyclohexylmethyl-substituted anilines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
4-Chloro-N-(cyclohexylmethyl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Chloro-N-(cyclohexylmethyl)-3-nitroaniline: Contains a nitro group instead of a methoxy group, leading to different chemical and biological properties.
4-Chloro-N-(cyclohexylmethyl)-3-hydroxyaniline: Has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline is unique due to the presence of both the cyclohexylmethyl and methoxy groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C14H20ClNO |
|---|---|
分子量 |
253.77 g/mol |
IUPAC名 |
4-chloro-N-(cyclohexylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C14H20ClNO/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h7-9,11,16H,2-6,10H2,1H3 |
InChIキー |
YNEXXJCDOWFVEN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NCC2CCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


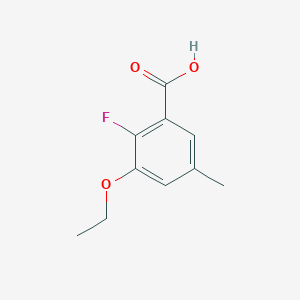
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(6-chloro-9H-purin-9-yl)-3-methyloxolan-3-yl benzoate](/img/structure/B14770057.png)
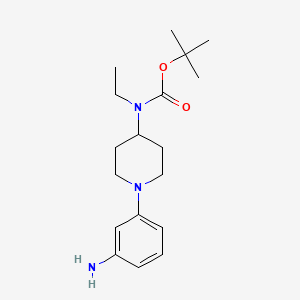
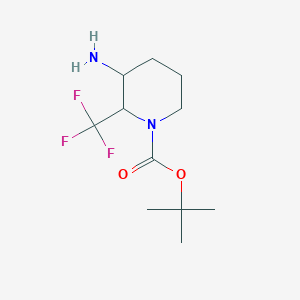
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
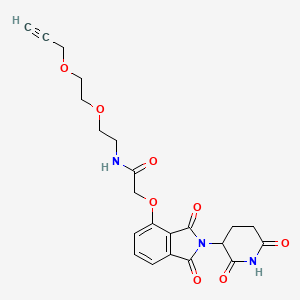
![4-{5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B14770105.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)
